

A Comparative Analysis of the Kinome Selectivity of GW461484A and its Analogs

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An In-depth Guide for Researchers on the Evolving Specificity of Yck2 Kinase Inhibitors

This guide provides a detailed comparison of the kinome selectivity of the pyrazolopyridine-based inhibitor **GW461484A** and its optimized analogs, YK-I-02 and MN-I-157. Originally developed as an inhibitor for human p38 α , **GW461484A** was identified as a potent inhibitor of the Candida albicans casein kinase 1 (CK1) family member, Yck2. This discovery paved the way for its optimization into analogs with enhanced antifungal properties and improved pharmacokinetic profiles. This analysis is intended for researchers, scientists, and drug development professionals investigating novel antifungal therapeutics.

Executive Summary

GW461484A and its analogs are potent inhibitors of the fungal kinase Yck2, a critical regulator of morphogenesis, biofilm formation, and cell wall integrity in Candida albicans. While the parent compound, **GW461484A**, shows significant activity, subsequent structure-guided optimization has led to the development of analogs YK-I-02 and MN-I-157. These analogs exhibit remarkable and exquisite selectivity for fungal Yck2 and its paralogs over the wider fungal and human kinomes. The primary off-targets for this compound series include the fungal p38 homolog Hog1 and, within the human kinome, certain Casein Kinase 1 (CK1) isoforms and p38 α (MAPK14). This guide synthesizes available experimental data to compare their potency and selectivity.

Data Presentation: Inhibitor Potency and Selectivity



The following tables summarize the inhibitory activity of **GW461484A** and its key analogs against their primary fungal target and key off-targets in both fungal and human kinomes. Data has been compiled from biochemical assays and cellular target engagement studies.

Table 1: Inhibitory Activity against Fungal Kinases

Compound	Target Kinase (C. albicans)	IC50 (nM)	Key Off-Targets (C. albicans)
GW461484A (GW)	Yck2	110[1]	Yck22, Hrr25, Hog1, Pom1[2]
YK-I-02 (YK)	Yck2	80 - 130¹	Yck22, Hrr25, Hog1[3]
MN-I-157 (MN)	Yck2	80 - 130¹	Yck22, Hrr25, Hog1[3]

¹Specific IC50 values for YK-I-02 and MN-I-157 are reported to be within this range, demonstrating high potency similar to the parent compound.

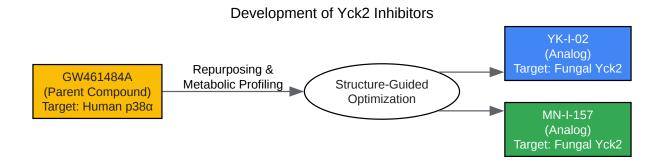
Table 2: Selectivity Profile against Human Kinases

Compound	Primary Human Off- Targets	Notes on Selectivity
GW461484A (GW)	p38α (MAPK14), CK1 isoforms	Originally designed as a human p38α inhibitor[4].
YK-I-02 (YK)	p38α, CK1α, CK1δ, CK1ε, PKN3, RIPK2, CK1γ2, ALK4	Shows high overall kinome selectivity. In NanoBRET assays, YK at 1 μM showed >70% occupancy of p38α and CK1α[3].
MN-I-157 (MN)	p38α, CK1α, CK1δ, CK1ε, PKN3, RIPK2, p38β	Demonstrates exceptional kinome-wide selectivity, engaging only a few human kinases out of hundreds tested[3].



Mandatory Visualization

The relationships and processes central to understanding the kinome selectivity of these compounds are illustrated below.



Yck2 Signaling Pathway in C. albicans

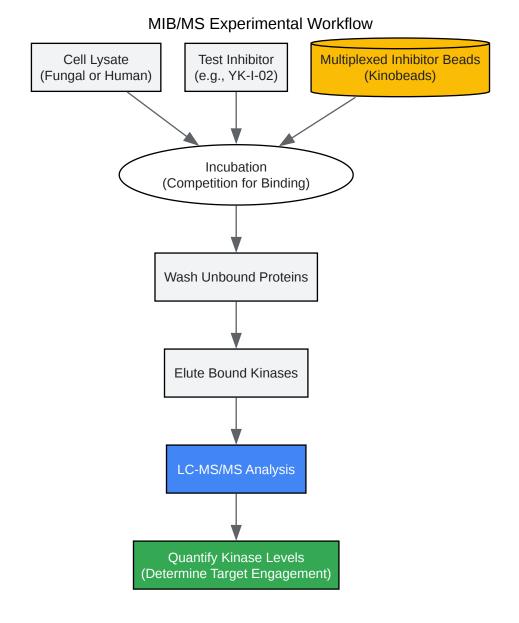
Inhibitors GW461484A YK-I-02 MN-I-157 Inhibits Activates Downstream Regulation Ume6 (Transcription Factor) Nrg1 (Transcriptional Repressor) Regulates Regulates (Upregulated) (Downregulated) Inhibits Promotes Cellular Phenotypes

Hyphal Morphogenesis

Biofilm Formation

Cell Wall Integrity





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